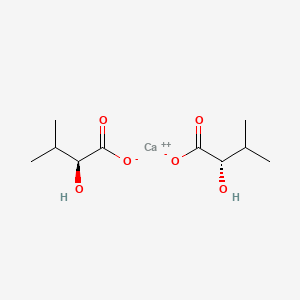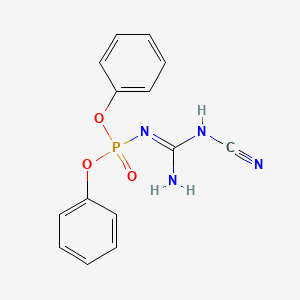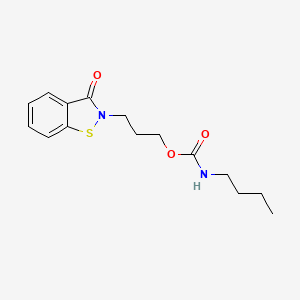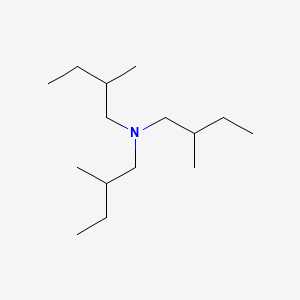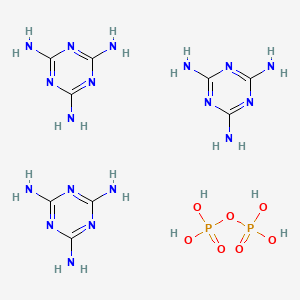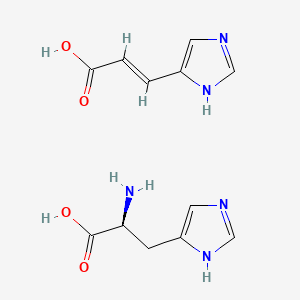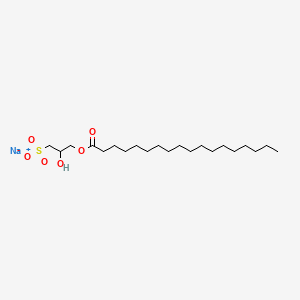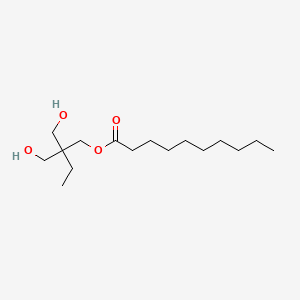
2-Methyltetradecyl acrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyltetradecyl acrylate is an organic compound with the molecular formula C18H34O2. It is an ester derived from acrylic acid and 2-methyltetradecanol. This compound is part of the acrylate family, which is widely used in the production of polymers and copolymers due to their versatile properties and applications in various industries .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyltetradecyl acrylate typically involves the esterification of acrylic acid with 2-methyltetradecanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to facilitate the removal of water, which drives the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through continuous flow processes. These processes involve the reaction of acrylic acid with 2-methyltetradecanol in the presence of a catalyst and a dehydrating agent. The continuous flow method offers advantages such as improved reaction control, higher yields, and reduced formation of by-products .
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyltetradecyl acrylate undergoes various chemical reactions, including:
Polymerization: It can polymerize to form poly(this compound) under the influence of radical initiators such as benzoyl peroxide or azobisisobutyronitrile.
Hydrolysis: In the presence of strong acids or bases, it can hydrolyze to yield acrylic acid and 2-methyltetradecanol.
Addition Reactions: It can participate in Michael addition reactions with nucleophiles such as thiols and amines.
Common Reagents and Conditions:
Polymerization: Radical initiators, heat, or UV light.
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Addition Reactions: Nucleophiles such as thiols and amines, often under mild conditions.
Major Products:
Polymerization: Poly(this compound).
Hydrolysis: Acrylic acid and 2-methyltetradecanol.
Addition Reactions: Various adducts depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methyltetradecyl acrylate has a wide range of applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers with specific properties.
Biology: Utilized in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Investigated for its potential in creating hydrogels and other materials for tissue engineering.
Mecanismo De Acción
The mechanism of action of 2-Methyltetradecyl acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. This property is exploited in the creation of various polymeric materials. The molecular targets and pathways involved include radical-mediated polymerization and Michael addition reactions, which allow for the formation of complex polymer structures .
Comparación Con Compuestos Similares
- 2-Methylbutyl acrylate
- 2-Methylhexyl acrylate
- 2-Methyloctyl acrylate
Comparison: 2-Methyltetradecyl acrylate is unique due to its longer alkyl chain, which imparts distinct hydrophobic properties and influences the physical characteristics of the resulting polymers. Compared to shorter-chain acrylates, it provides enhanced flexibility and lower glass transition temperatures in polymer applications .
Propiedades
Número CAS |
93804-51-4 |
|---|---|
Fórmula molecular |
C18H34O2 |
Peso molecular |
282.5 g/mol |
Nombre IUPAC |
2-methyltetradecyl prop-2-enoate |
InChI |
InChI=1S/C18H34O2/c1-4-6-7-8-9-10-11-12-13-14-15-17(3)16-20-18(19)5-2/h5,17H,2,4,6-16H2,1,3H3 |
Clave InChI |
UHSGJVXENOKVTE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCC(C)COC(=O)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


